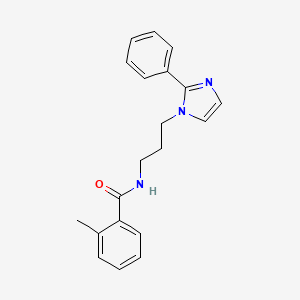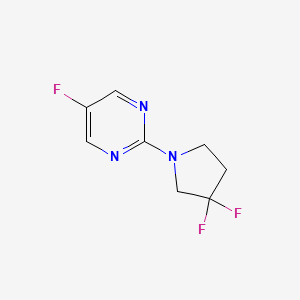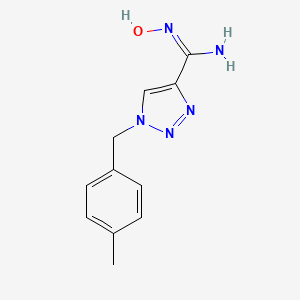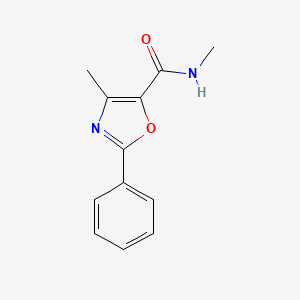
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine” is a complex organic molecule. It contains a quinolin-4-amine group, which is a type of heterocyclic amine, and a sulfonyl group attached to a 4-chlorophenyl group . These types of compounds are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as condensation, substitution, and others .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in various types of reactions, including protodeboronation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds containing a sulfonyl group have been described as solids at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Access to Various Substituted Quinazolinones : Research on the synthesis of quinazolinone derivatives via Diels–Alder Adducts, involving compounds related to 3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine, has been conducted. These compounds show potential in various chemical reactions and synthetic applications (Dalai et al., 2006).
Cascade Synthesis of Arylsulfonylquinolines : A novel synthesis method for arylsulfonylquinoline derivatives, similar to the compound , was developed using tert-butyl hydroperoxide. This process highlights a straightforward approach to forming C-S bonds and quinoline rings (Zhang et al., 2016).
Biological and Pharmacological Research
Antimicrobial Activity of Sulfonylquinoxaline Derivatives : A study exploring the design, synthesis, and antimicrobial activity of sulfonylquinoxaline derivatives, which are structurally related to the compound , revealed promising antibacterial and antifungal properties. These compounds have potential applications in the development of new antimicrobial agents (Ammar et al., 2020).
Tubulin Polymerization Inhibitors : Research on 5-amino-2-aroylquinolines, with structural similarity to the compound, has shown that these molecules are potent inhibitors of tubulin polymerization. This suggests potential applications in cancer therapy and the study of cell division (Lee et al., 2011).
Material Science and Engineering
- Electron-Transport Materials in OLEDs : Research involving the synthesis of new electron transport materials, including compounds related to 3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine, showed high triplet energy suitable for phosphorescent OLEDs. These findings are significant for the development of efficient organic light-emitting diodes (Jeon et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-phenylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-29-20-12-18-19(13-21(20)30-2)25-14-22(23(18)26-16-6-4-3-5-7-16)31(27,28)17-10-8-15(24)9-11-17/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWCKUKJBMMWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)

![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)



![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)